Quinine benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] phenyl carbonate |
InChI |
InChI=1S/C27H28N2O4/c1-3-18-17-29-14-12-19(18)15-25(29)26(33-27(30)32-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3/t18-,19-,25-,26-/m0/s1 |
InChI Key |
QYPJZCMPIALCAQ-KBFVSZBXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)OC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Historical Trajectories in Quinine (B1679958) Total Synthesis as a Precedent for Analog Preparation
The path to the total synthesis of quinine, a complex alkaloid, has been a significant narrative in the history of organic chemistry. wikipedia.org These synthetic endeavors have not only been crucial for understanding the molecule's intricate structure but have also established the groundwork for creating its derivatives, such as quinine benzoate (B1203000).
Pioneering Efforts and Early Synthetic Approaches
The first formal total synthesis of quinine was reported in 1944 by Robert B. Woodward and William E. Doering. wikipedia.org Their work was a landmark achievement, demonstrating that a complex natural product could be assembled from simpler starting materials. wikipedia.org The synthesis began with 7-hydroxyisoquinoline (B188741) and proceeded through numerous steps to produce the intermediate quinotoxine. wikipedia.org This was considered a "formal" synthesis because the conversion of quinotoxine to quinine had been previously reported by Paul Rabe and Karl Kindler in 1918. wikipedia.orgnih.gov The Woodward-Doering synthesis, while a monumental scientific success, was lengthy and not stereoselective, yielding a mixture of isomers that required separation. udel.edu
Prior to Woodward and Doering, Paul Rabe's work was foundational. In 1907, he correctly established the atomic connectivity of quinine. wikipedia.org In 1918, Rabe and Kindler reported the conversion of quinotoxine back to quinine, a crucial step that would later be relied upon by Woodward and Doering. wikipedia.orghebmu.edu.cn However, the lack of detailed experimental procedures in their 1918 publication would become a point of contention for decades. hebmu.edu.cnorganic-chemistry.org Another early attempt at the total synthesis was made by Rabe in 1939, but it remained unfinished. wikipedia.org
Development of Stereoselective Total Synthesis Strategies
A significant leap forward in quinine synthesis came with the advent of stereoselective methods, which aimed to control the three-dimensional arrangement of atoms in the molecule, thus avoiding the need for tedious separation of isomers.
In 2001, Gilbert Stork reported the first stereoselective total synthesis of quinine. wikipedia.orgresearchgate.net This was a landmark achievement that introduced a high degree of stereocontrol, a concept Stork himself had pioneered. udel.eduresearchgate.net His approach was conceptually novel and highly efficient. researchgate.net
Following Stork's breakthrough, other researchers also developed elegant stereoselective syntheses. For instance, Jacobsen and his group, as well as Kobayashi, reported catalytic asymmetric syntheses of quinine in the early 2000s. researchgate.netresearchgate.net These methods often employed novel catalysts and strategies to achieve high levels of stereoselectivity and atom economy. researchgate.net The development of these stereoselective routes was not only a testament to the advancements in synthetic organic chemistry but also provided more practical pathways to quinine and its analogs. researchgate.netprinceton.edu
Methodological Debates and Reproducibility Challenges in Landmark Syntheses
The history of quinine synthesis has been marked by significant debate, primarily surrounding the work of Rabe and Kindler. hebmu.edu.cnorganic-chemistry.org Their 1918 publication, which was crucial to Woodward and Doering's claim of a total synthesis, was scant on experimental details. organic-chemistry.orgnih.gov This led to doubts about the reproducibility of their conversion of quinotoxine to quinine. researchgate.net
Gilbert Stork, in his 2001 paper on the stereoselective synthesis of quinine, publicly questioned the validity of the Woodward-Doering claim, arguing that the final conversion step from Rabe's work was not "established" as they had stated. wikipedia.orgudel.educhemistryviews.org This sparked a heated debate within the chemical community. wikipedia.org
The controversy was largely resolved in the 2000s. A comprehensive review by Jeffrey Seeman in 2007 concluded that the Woodward-Doering/Rabe-Kindler synthesis was a valid achievement. hebmu.edu.cnnih.gov Further vindication came in 2008 when the research group of Robert M. Williams successfully reproduced the Rabe-Kindler protocol under the conditions that would have been available in the 1940s. nih.govorganic-chemistry.orgsciencedaily.com Their work experimentally confirmed that the conversion of d-quinotoxine to quinine was indeed achievable as Rabe and Kindler had described. nih.govresearchgate.net
Targeted Synthesis of Quinine Benzoate
This compound is an ester derivative of quinine, formed by the reaction of quinine's secondary alcohol group with benzoic acid or its derivatives. ontosight.aisathyabama.ac.in This modification can alter the parent compound's properties, such as solubility and pharmacokinetic characteristics. ontosight.ai
Esterification Reactions of Quinine with Benzoic Acid Derivatives
The synthesis of this compound is typically achieved through esterification. researchgate.net A common method involves the acylation of quinine with benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. researchgate.netbeilstein-journals.org This reaction effectively converts the hydroxyl group of quinine into a benzoate ester. slideshare.net
Another approach utilizes benzoic anhydride (B1165640) for the esterification. researchgate.net The reaction conditions for these methods are generally mild and proceed at room temperature. mdpi.com The choice of reagents and conditions can be optimized to achieve high yields and purity of the final product. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Typical Conditions |
| Quinine | Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temperature, Reflux researchgate.net |
| Quinine | Benzoic Anhydride | Base | Aprotic Solvent | Room Temperature |
| Quinine | Benzoic Acid | DCC, DMAP | Aprotic Solvent | Room Temperature mdpi.com |
This table summarizes common laboratory methods for the synthesis of this compound and similar esters.
Exploration of Novel Synthetic Routes and Reaction Conditions
Research into the synthesis of quinine derivatives is ongoing, with a focus on developing more efficient and environmentally friendly methods. mdpi.comnih.gov This includes the exploration of novel catalysts and reaction conditions. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for the direct esterification of quinine with carboxylic acids, offering an alternative to using more reactive acid chlorides. mdpi.com
Furthermore, innovative strategies for creating diverse libraries of quinine derivatives are being developed. mdpi.comnih.gov These methods are important for drug discovery and for creating new chiral ligands and catalysts for asymmetric synthesis. researchgate.net The development of one-pot syntheses and the use of organocatalysis are also promising areas of research for the efficient and practical synthesis of quinine and its derivatives. nih.gov
Directed Chemical Derivatization and Analog Generation
The generation of quinine analogs through directed chemical derivatization is a key area of research, aiming to create molecules with enhanced or novel properties. This involves the strategic modification of the quinine core to influence its steric and electronic characteristics.
Strategies for Core Structure Modification
The quinine scaffold contains several reactive sites that allow for selective functionalization. researcher.life The most commonly targeted sites include the C9 hydroxyl group, the C3 vinyl group, and the quinoline (B57606) and quinuclidine (B89598) nitrogens. researcher.lifegoogle.com
C9 Hydroxyl Group: This secondary alcohol is a primary site for modifications such as esterification and etherification. google.com Acylation with various acid chlorides or anhydrides can introduce a wide range of functional groups, which is a common strategy in the development of organocatalysts. core.ac.uk
C3 Vinyl Group: The vinyl substituent can undergo various transformations. Oxidative cleavage, for instance, using reagents like osmium tetroxide and sodium periodate, can convert the vinyl group into a ketone. researchgate.net Other reactions include dihydroxylation and coupling reactions. google.com
Quinoline Nitrogen: The nitrogen atom in the quinoline ring system can be alkylated to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts. google.com
Quinuclidine Moiety: The basic nitrogen of the quinuclidine ring is fundamental to the catalytic activity of many quinine derivatives. The structure of this bicyclic system is a key element in creating the chiral environment necessary for asymmetric catalysis. nih.gov
Table 1: Examples of Core Structure Modifications of Quinine
| Modification Site | Reagent/Reaction | Resulting Derivative | Potential Application |
|---|---|---|---|
| C9-OH | Acyl Chlorides / Anhydrides | C9-O-Acyl derivatives | Asymmetric Catalysis core.ac.uk |
| C3-Vinyl Group | K₂OsO₄ / NaIO₄ | C3-Ketone derivative | Further functionalization researchgate.net |
| Quinoline Nitrogen | Alkyl Halides | N1-Quaternary ammonium salts | Phase-Transfer Catalysis google.com |
Synthesis of Chiral Derivatives for Catalytic Applications
The inherent chirality of quinine makes it an invaluable starting material for creating catalysts for asymmetric synthesis. tut.ac.jpresearchgate.net Cinchona alkaloids and their derivatives are recognized as privileged chirality inducers, capable of catalyzing numerous organic reactions with high enantioselectivity. tut.ac.jp
Modifications often focus on the C9 hydroxyl group, which can act as a hydrogen-bond donor, working in synergy with the basic quinuclidine nitrogen to activate substrates. beilstein-journals.org For example, converting the C9-OH group to an amine creates bifunctional catalysts. The resulting primary amine derivatives, such as those used in Michael additions, have proven to be highly effective. beilstein-journals.orgnih.gov
Furthermore, the incorporation of other functionalities, like thiourea (B124793) or squaramide moieties at the C9 position, leads to powerful bifunctional organocatalysts. beilstein-journals.orgacs.org These groups provide additional hydrogen-bonding sites, enhancing the organization of the transition state in catalyzed reactions and often leading to higher enantioselectivities. acs.org Dimeric versions of cinchona alkaloids, such as those linked by a phthalazine (B143731) (PHAL) backbone, are famously used in the Sharpless asymmetric dihydroxylation.
Table 2: Chiral Quinine Derivatives and Their Catalytic Applications
| Derivative Class | Structural Modification | Example Application |
|---|---|---|
| Amino-alkaloids | C9-OH replaced by -NH₂ | Asymmetric Michael Additions beilstein-journals.org |
| Thiourea Derivatives | Thiourea moiety at C9 | Enantioselective Conjugate Additions acs.org |
| Squaramide Derivatives | Squaramide moiety at C9 | Asymmetric Conjugate Additions acs.org |
Chemo-selective Modification and Conjugation Techniques (e.g., Neoacetalization)
Achieving chemo-selectivity is crucial when modifying a complex molecule like quinine. Various techniques have been developed to functionalize one site while leaving others untouched.
Neoacetalization is a method that has been used for the post-SELEX modification of quinine-binding aptamers. rsc.org In this technique, a modified aptamer scaffold can react with aldehydes to reversibly form N-methoxy-1,3-oxazinane (MOANA) nucleoside analogues, a process influenced by the presence of quinine. rsc.orgresearchgate.net This demonstrates a dynamic combinatorial approach to derivatization.
Conjugation techniques are employed to attach quinine derivatives to other molecules or solid supports, which can be useful for creating recyclable catalysts or for biological applications. tut.ac.jpmdpi.com
Esterification: Quinine can be O-acylated with N-protected amino acids to form conjugates, a strategy aimed at improving drug delivery or overcoming drug resistance in medicinal contexts. mdpi.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for conjugation. mdpi.com Azido-functionalized quinine derivatives can be readily "clicked" onto molecules containing an alkyne group, such as norbornene derivatives, to synthesize chiral polymers for applications like enantiomeric discrimination. mdpi.com
Solid Support: Attaching quinine derivatives to polymeric supports allows for the development of catalysts that are easily separated from the reaction mixture, enhancing their practicality and reusability. tut.ac.jp
Table 3: Chemo-selective Modification and Conjugation Techniques
| Technique | Description | Advantage |
|---|---|---|
| Neoacetalization | Reversible formation of N-methoxy-1,3-oxazinane analogues in the presence of quinine. rsc.orgresearchgate.net | Dynamic, target-influenced modification. rsc.org |
| Amino Acid Conjugation | Formation of an ester bond between the C9-OH group and an amino acid. mdpi.com | Potential for improved biological performance. mdpi.com |
| Click Chemistry (CuAAC) | Cycloaddition between an azide-functionalized quinine and an alkyne. mdpi.com | High efficiency and modularity for creating complex structures. mdpi.com |
Molecular Structure and Solid State Investigations
Advanced Structural Elucidation Techniques
The precise structure of quinine (B1679958) benzoate (B1203000) is determined using a combination of spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the salt formation between quinine and benzoic acid. Upon proton transfer from benzoic acid to the highly basic quinuclidine (B89598) nitrogen of quinine, distinct changes in the chemical shifts of nearby nuclei are expected. researchgate.netlibretexts.org
¹H NMR: Protons on the quinuclidine ring, particularly those close to the newly protonated nitrogen atom, would exhibit a significant downfield shift compared to their positions in free quinine. The acidic proton of benzoic acid would disappear from its typical region (~12 ppm) in the spectrum.
¹³C NMR: The carbon atoms of the quinuclidine ring would also be deshielded, resulting in downfield shifts. researchgate.net Concurrently, the carboxyl carbon of the benzoate anion would show a characteristic shift, differentiating it from the carboxylic acid carbon in free benzoic acid. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for Quinine Benzoate Salt
| Nucleus | Observed Change upon Salt Formation | Reason |
|---|---|---|
| Quinuclidine ¹H | Downfield Shift (Higher ppm) | Deshielding due to protonation of the adjacent nitrogen. researchgate.net |
| Carboxylic Acid ¹H | Signal Disappears | Proton is transferred to quinine. researchgate.net |
| Quinuclidine ¹³C | Downfield Shift (Higher ppm) | Deshielding effect of the N⁺-H bond. researchgate.net |
| Carboxylate ¹³C | Shift to characteristic carboxylate region | Change in electronic environment from COOH to COO⁻. researchgate.net |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for confirming salt formation by identifying the vibrations of specific functional groups. The transition from a hydrogen-bonded acid-base pair to an ionic salt results in hallmark changes in the spectrum.
The broad O-H stretching band of the carboxylic acid dimer in solid benzoic acid (typically centered around 3000 cm⁻¹) would disappear.
The C=O stretching vibration of the carboxylic acid (around 1700-1680 cm⁻¹) would be replaced by two distinct bands: the strong asymmetric (νas) and weaker symmetric (νs) stretching vibrations of the carboxylate anion (COO⁻), typically found near 1600-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.
Shifts in the C-N and C-H bending vibrations of the quinuclidine ring would also occur due to protonation.
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. uni-saarland.de
Using a soft ionization technique like Electrospray Ionization (ESI), the this compound salt would be expected to show distinct ions corresponding to the protonated quinine cation ([C₂₀H₂₄N₂O₂ + H]⁺) at an m/z of approximately 325.2, and the benzoate anion at an m/z of 121.1.
For the ester, O-benzoylquinine, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 428.5 under techniques like Electron Ionization (EI). fda.govspectroscopyonline.com
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. While the ester form, benzoylquinine, was described as forming "highly refractive, colourless prisms" in 1894, indicating a crystalline nature, a publicly available crystal structure determination for either the salt or the ester has not been identified in recent database searches. archive.orgbiokeanos.comnist.gov
However, based on numerous crystallographic studies of quinine salts with other carboxylic acids, the structure of this compound can be confidently predicted. researchgate.netresearchgate.net The primary and most robust interaction would be the formation of a charge-assisted hydrogen bond between the protonated quinuclidine nitrogen (N⁺-H) and the carboxylate group (O⁻) of the benzoate. This interaction is a classic example of a supramolecular heterosynthon that dictates the assembly of the crystal lattice. Further stabilization would be provided by other weaker interactions, such as C-H···O, C-H···π, and π-π stacking interactions involving the quinoline (B57606) and benzene (B151609) rings.
A study of a hybrid salt-cocrystal system between quinine and p-coumaric acid revealed a monoclinic P2₁ space group, showcasing the proton transfer to the quinuclidine nitrogen and the complex hydrogen-bonding network involving solvent molecules. researchgate.net
Interactive Table 2: Representative Crystallographic Data from a Related Quinine Salt (Quininium p-Coumarate System)
| Parameter | Reported Value researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4061(4) |
| b (Å) | 26.232(2) |
| c (Å) | 10.9639(8) |
| β (°) | 103.707(2) |
| Key Interaction | Proton transfer from acid to quinuclidine N |
Polymorphism and Pseudopolymorphism
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each having a different internal crystal lattice arrangement. symbiosisonlinepublishing.combjbms.org These different forms can lead to variations in physicochemical properties. Pseudopolymorphism refers to crystalline forms that incorporate solvent molecules into the lattice, such as hydrates (with water) or solvates (with other solvents). researchgate.net
There are no specific studies in the reviewed literature that identify or characterize distinct polymorphic forms of this compound. The existence of polymorphism is common among pharmaceutical salts and is often discovered during screening processes where crystallization is attempted under a wide range of conditions (e.g., different solvents, temperatures, and saturation levels). symbiosisonlinepublishing.com It is plausible that this compound could exhibit polymorphism, with different forms potentially arising from variations in the conformation of the flexible quinine molecule or different packing arrangements of the ion pairs in the crystal lattice. researchgate.net The most stable polymorph is typically sought for development to ensure consistency and prevent phase transformations during storage or manufacturing. symbiosisonlinepublishing.com
Similar to polymorphism, no specific research detailing hydrates or solvates of this compound has been identified. The formation of pseudopolymorphs is a well-known phenomenon, particularly for salts where charged groups and hydrogen-bonding moieties can readily interact with solvent molecules like water. researchgate.netnih.gov Studies on other quinine salts, such as those with dicarboxylic acids, have revealed the formation of hydrates where water molecules play a crucial role in stabilizing the crystal structure, often by forming bridging hydrogen bonds between the primary components. researchgate.net Therefore, it is highly probable that this compound could form stable hydrates or solvates when crystallized from appropriate solvents.
Cocrystallization and Supramolecular Assembly
The formation of the this compound salt is fundamentally a process of supramolecular assembly, driven by non-covalent interactions that organize the quinine and benzoic acid molecules into a well-defined crystalline structure. researchgate.netnih.gov Crystal engineering principles can be used to understand and design such multicomponent solids. nih.gov
The key to the assembly of this compound is the formation of a robust supramolecular synthon. Specifically, the interaction between the carboxylic acid of benzoic acid and the basic quinuclidine nitrogen of quinine leads to proton transfer, creating a highly reliable and energetically favorable N⁺-H···O⁻ charge-assisted hydrogen bond. This type of interaction is a recurring and predictable motif in the crystal structures of cinchona alkaloids with carboxylic acids. researchgate.netresearchgate.net
While this compound itself is a salt, the principles of its formation are closely related to cocrystallization. Cocrystals are multicomponent crystals where the components are linked by non-ionic interactions. nih.gov The distinction between a salt and a cocrystal can sometimes be a continuum, but in the case of the strong base (quinine) and acid (benzoic acid), complete proton transfer and salt formation is the expected outcome. The study of how these ionic units then assemble into a larger crystalline architecture through other non-covalent forces like π-π stacking and van der Waals interactions is a core aspect of supramolecular chemistry. researchgate.net
Interactive Table 3: Key Supramolecular Interactions in the this compound Assembly
| Interaction Type | Description | Role in Structure |
|---|---|---|
| Charge-Assisted Hydrogen Bond (N⁺-H···O⁻) | Strong, directional interaction between the protonated quinuclidine nitrogen and the benzoate carboxylate. researchgate.net | Primary driving force for salt formation and the main structural synthon. |
| π-π Stacking | Attractive interaction between the aromatic rings of the quinoline and benzoate moieties. | Contributes to the stabilization of the crystal packing. |
| C-H···O Hydrogen Bonds | Weaker hydrogen bonds between carbon-hydrogen donors and oxygen acceptors (carboxylate or methoxy (B1213986) group). researchgate.net | Provides additional stabilization and directs the three-dimensional packing arrangement. |
| van der Waals Forces | Non-specific attractive forces between molecules. | Contributes to the overall lattice energy and dense packing. |
Compound Index
Rational Design and Synthesis of Cocrystals
The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a key area of study for modifying the physicochemical properties of pharmaceutical compounds. nih.govnih.gov The design of cocrystals often relies on understanding and utilizing non-covalent interactions, particularly hydrogen bonding. acs.orgresearchgate.net
The synthesis of cocrystals can be achieved through various methods, including:
Evaporative Cocrystallization: This common technique is often used to generate single crystals suitable for diffraction studies to determine the crystal structure. acs.org
Cooling Crystallization: A seeded cooling approach can be employed for scalable solution-based cocrystallization. acs.org
Reaction Cocrystallization: This method involves a chemical reaction that leads to the formation of the cocrystal. acs.org
Mechanochemistry: Techniques like grinding and liquid-assisted grinding (LAG) in a ball mill offer a green and efficient route for cocrystal synthesis. acs.orgodu.edu
In the context of quinine, studies have explored the formation of cocrystals with various coformers, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other organic acids. odu.edu The selection of appropriate coformers is often guided by the ΔpKa rule, which helps predict whether a salt or a cocrystal will form. researchgate.netodu.edu For instance, a ΔpKa [pKa (base) - pKa (acid)] greater than 2 to 3 generally favors salt formation. researchgate.netopenaccessjournals.com
One study detailed the preparation of a hybrid salt-cocrystal of quinine with p-coumaric acid through slow evaporation. researchgate.net This highlights the complexity that can arise, where both salt and cocrystal characteristics are present within the same crystalline structure. researchgate.net
Analysis of Intermolecular Interactions in Solid-State Architectures
The solid-state structure of quinine and its derivatives is significantly influenced by a network of intermolecular interactions. nih.gov Hydrogen bonding plays a crucial role in the crystal packing of Cinchona alkaloids. nih.gov In the guest-free crystal structure of quinine, three crystallographically independent molecules are connected via N(quinoline)···H-O hydrogen bonds, forming a pseudo double-helical motif. nih.gov
The analysis of intermolecular interactions is critical for understanding the stability and properties of the crystalline form. mdpi.com Techniques used for this analysis include:
X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths and angles, which are indicative of interaction strengths. nih.govmdpi.com
Spectroscopic Methods (FTIR, Raman): Vibrational spectroscopy can reveal shifts in characteristic peaks, indicating the formation of new interactions like hydrogen bonds. mdpi.comscience.gov
Solid-State NMR: This technique can provide insights into the local environment of atoms and the nature of intermolecular interactions in the solid state. acs.org
Computational Modeling: Methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are used to model and quantify intermolecular interactions. mdpi.com
In a study of a quinolin-8-yl 4-chlorobenzoate, the crystal structure was characterized by C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com Similarly, studies on related quinoline derivatives have shown that dispersive forces are often the decisive factor in intermolecular interactions. mdpi.com The environment, such as the solid state versus the gas phase, can significantly alter the strength and dynamics of these interactions. nih.gov For instance, intermolecular hydrogen bonds are often strengthened in the solid state compared to the gas phase. nih.gov
Solid-State Chemical Transformations
Solid-state chemical transformations refer to reactions that occur within a crystal without the need for a solvent. These transformations can be induced by various stimuli such as heat, light, or mechanical stress.
While specific research detailing the solid-state chemical transformations of this compound is not extensively available in the provided search results, the principles can be inferred from the behavior of related compounds and the nature of its constituent parts. The formation of cocrystals itself is a solid-state transformation, often achieved through mechanochemical means like grinding. acs.org
Furthermore, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions, desolvation, and decomposition processes in the solid state. mdpi.comrsc.org For example, a study on molecular salts of quinine used DSC and hot-stage microscopy to observe melting and desolvation events. rsc.org These techniques are essential for characterizing the stability and potential solid-state transformations of crystalline materials like this compound.
The investigation of charge-transfer (CT) complexes of quinine with various acceptor molecules in the solid form also represents a type of solid-state interaction that leads to new material properties, such as color changes. researchgate.net
Computational and Theoretical Chemistry
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For quinine (B1679958) benzoate (B1203000), these studies are crucial for elucidating its electronic structure and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. scispace.comnih.gov It has become a standard tool in computational chemistry for studying molecules like quinine and its derivatives. eurjchem.comrsc.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. scispace.comscirp.org
Studies on quinine-related structures use DFT to determine geometric structures, orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gaps. mdpi.com These parameters are fundamental to understanding the molecule's reactivity. For instance, in charge-transfer complexes involving quinine, DFT has been used to analyze the charge transfer between quinine as the electron donor and an acceptor molecule. mdpi.com The calculated transition energies, often computed using Time-Dependent DFT (TD-DFT), generally show good agreement with experimental UV-visible spectra. mdpi.comresearchgate.net
In the context of catalysis, DFT calculations have been instrumental in elucidating reaction mechanisms. For example, in aza-Michael additions catalyzed by cinchonium derivatives, DFT studies revealed a complex network of hydrogen bonds. unizar.es It was shown that the benzoate counteranion can activate the nucleophile by forming hydrogen bonds, which is crucial for the reaction's progress and stereoselectivity. unizar.es The energy of molecular orbitals and other reactivity descriptors derived from DFT provide a quantitative basis for predicting how and where a molecule is likely to react.
Below is a table summarizing typical parameters obtained from DFT calculations for quinine charge-transfer complexes, which provide insight into the electronic properties.
| Parameter | Q-DDQ Complex | Q-TCNQ Complex | Significance |
| HOMO Energy | -6.45 eV | -6.04 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.00 eV | -2.74 eV | Indicates electron-accepting ability. |
| Energy Gap (HOMO-LUMO) | 4.45 eV | 3.30 eV | Relates to chemical reactivity and stability. mdpi.com |
| Free Energy Change (ΔG°) | -3.1 x 10³ kJ mol⁻¹ | -4.2 x 10³ kJ mol⁻¹ | Negative values indicate spontaneous complex formation. mdpi.com |
| Data derived from a study on Quinine (Q) charge-transfer complexes with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and TCNQ (7,7,8,8-tetracyanoquinodimethane). mdpi.com |
Beyond DFT, other quantum chemical methods are employed for molecular analysis. These can be broadly categorized as ab initio and semi-empirical methods.
Ab initio methods , Latin for "from the beginning," use the Schrödinger equation and fundamental physical constants without relying on experimental data for parametrization. acs.org These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are computationally intensive but can provide highly accurate results. rsc.orgnih.gov For cinchona alkaloids like quinine, ab initio calculations have been used to study conformational preferences and the nature of intramolecular hydrogen bonds, which are critical for their biological activity. nih.gov
Semi-empirical methods offer a computationally faster alternative by incorporating some parameters derived from experimental data. libretexts.org Methods like PM3 (Parametric Method 3) have been used to classify the conformers of quinine based on key torsion angles. nih.govchemrj.org While less accurate than ab initio or DFT methods, they are particularly useful for screening large molecules or systems where higher-level computations are not feasible. libretexts.org These techniques are valuable for initial geometry optimizations before applying more rigorous computational methods. chemrj.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of molecules, from conformational changes to intermolecular interactions over time.
The biological activity and chemical behavior of quinine and its derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis aims to identify the stable low-energy structures (conformers) of a molecule and map the potential energy surface that governs their interconversion. science.govresearchgate.net
For the parent quinine molecule, computational studies have identified several stable conformers. nih.gov These conformers are typically characterized by the relative orientations of the quinoline (B57606) and quinuclidine (B89598) moieties, as well as the vinyl group. nih.govscience.gov The energy landscape of quinine is complex, with multiple local minima corresponding to different conformers that are accessible at room temperature. cam.ac.uk The presence of the benzoate group in quinine benzoate introduces additional rotational freedom around the ester bond, further diversifying the conformational landscape.
The primary conformers of the core quinine structure are often classified based on the C10–C9–C8–N1 dihedral angle, which describes the orientation of the quinuclidine nitrogen relative to the quinoline ring.
| Conformer Type | Key Dihedral Angles | Relative Stability |
| cis-γ-open | C10–C9–C8–N1 ≈ -153° | Most stable (high population) nih.gov |
| trans-γ-open | C10–C9–C8–N1 ≈ 80° | Less stable than cis-γ-open nih.gov |
| cis-α-open | - | Less stable |
| cis-γ-closed | - | Less stable |
| Conformer data based on studies of the parent quinine molecule. nih.gov |
Non-covalent interactions are the subtle forces that dictate molecular recognition, self-assembly, and the stabilization of complex structures. rsc.orgmdpi.com In this compound, several types of non-covalent interactions are significant.
Hydrogen Bonding: The quinine moiety contains a tertiary amine on the quinuclidine ring and a methoxy (B1213986) group, while the benzoate portion contains an ester carbonyl group. Although the hydroxyl group of quinine is esterified in this compound, the potential for hydrogen bonding with solvent molecules or other reactants remains a key feature, particularly at the quinuclidine nitrogen. fudan.edu.cn In catalytic applications of related cinchona derivatives, hydrogen bonding between the catalyst and substrates is critical for stabilizing transition states and inducing stereoselectivity. rsc.orgmdpi.com
Prediction of Chemical Reactivity and Stereoselectivity
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the stereochemical outcome of its reactions. capes.gov.br For quinine derivatives, this is particularly relevant to their widespread use as catalysts in asymmetric synthesis. rcsi.com
The reactivity of this compound can be assessed by examining its molecular orbitals and electrostatic potential map. The nitrogen atoms of the quinoline and quinuclidine rings are nucleophilic centers, while the ester carbonyl group is susceptible to nucleophilic attack, potentially leading to hydrolysis. sathyabama.ac.inslideshare.net
In the context of catalysis, computational studies, particularly DFT, are used to model the transition states of reactions catalyzed by quinine derivatives. rsc.orgmsu.edu The high enantioselectivity observed in many of these reactions is attributed to the specific non-covalent interactions within the catalyst-substrate complex. unizar.esrsc.org By comparing the energies of the different transition states leading to the possible stereoisomers, the stereochemical outcome can be accurately predicted. mdpi.com For instance, studies have shown that a network of hydrogen bonds and anion-π interactions can stabilize the transition state leading to the major enantiomer, explaining the high reactivity and enantioselectivity observed experimentally. rsc.org
Elucidation of Reaction Mechanisms and Transition States
Quantum mechanics, particularly Density Functional Theory (DFT), is a primary method for investigating the mechanisms of reactions involving Cinchona alkaloids. nih.govresearchgate.net These calculations help to rationalize experimental findings by providing detailed models of transition states. numberanalytics.com For instance, in reactions catalyzed by the quinine moiety, the catalyst and substrates form complexes through hydrogen bonds and other non-covalent interactions. nih.govmdpi.com
A detailed mechanistic study of a quininium-catalyzed aza-Michael reaction highlighted the crucial role of the benzoate counteranion. unizar.eschemrxiv.org Using DFT, it was shown that the benzoate anion participates in an intricate hydrogen bond network in the rate- and selectivity-determining transition state. unizar.eschemrxiv.org This network involves the catalyst, the nucleophile (hydrazide), and the electrophile (nitrostyrene), where the benzoate anion acts as a nucleophile-activating base, directly impacting the reaction's yield and enantioselectivity. unizar.eschemrxiv.org
The general approach involves several key steps:
Conformational Analysis: Identifying the most stable conformers of the catalyst-substrate complex. nih.gov
Transition State (TS) Searching: Locating the transition state structures for competing reaction pathways (e.g., leading to R or S enantiomers).
Energy Calculation: Computing the activation energies for these pathways. The difference in activation energy (ΔΔG‡) between the diastereomeric transition states allows for the prediction of enantiomeric excess.
Commonly used DFT functionals for these studies include B3LYP, often corrected with higher basis sets, and functionals that account for dispersion, such as M06-2X. nih.gov The choice of solvent model, whether continuum-based or explicit, can also be critical for achieving quantitative agreement with experimental results. nih.gov
Table 1: Theoretical Approaches to Reaction Mechanism Elucidation
| Computational Method | Application in Quinine Catalysis | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization of reactants, transition states, and products. | Provides energy barriers and reaction pathways. researchgate.net |
| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Treats large systems by dividing them into layers with different levels of theory. | Allows for high-level calculation on the reactive center while including the effects of the larger catalyst structure. nih.govresearchgate.net |
| Kinetic Studies & Microkinetic Simulations | Complements theoretical calculations to validate proposed mechanisms. | Verifies the rate-determining step and the influence of different components on the reaction rate. unizar.eschemrxiv.org |
| Theozyme Modeling | Uses quantum mechanically optimized transition state models with catalytic functional groups. | Provides quantitative information on transition state stabilization. nih.gov |
Computational Prediction of Enantiomeric Excess in Asymmetric Syntheses
The ability to computationally predict the enantiomeric excess (ee) of a reaction is a primary goal of theoretical studies in asymmetric catalysis. uit.no This prediction is rooted in the transition state theory, where the ratio of enantiomeric products is determined by the difference in the free energy of the diastereomeric transition states leading to them.
For quinine-based catalysts, the origin of stereoselectivity is often a result of subtle non-covalent interactions, including hydrogen bonds, steric repulsion, and dispersion forces within the transition state assembly. mdpi.comacs.org Computational models can dissect these interactions to explain why one pathway is favored over another.
A study on a quininium benzoate catalyzed aza-Michael addition found that the calculated difference in activation energies (ΔΔG‡) between the transition states leading to the R and S products was 1.0 kcal·mol⁻¹, which corresponded perfectly with the experimentally observed enantiomeric excess. unizar.es This demonstrates the predictive power of modern computational methods.
The process for predicting enantiomeric excess typically involves:
Modeling all plausible transition state structures leading to the different stereoisomers.
Calculating their relative free energies (ΔG‡) using a reliable DFT method and basis set.
Applying the following equation, derived from the Eyring equation, at a given temperature (T):
ee = |(e-ΔG‡(R)/RT - e-ΔG‡(S)/RT) / (e-ΔG‡(R)/RT + e-ΔG‡(S)/RT)| * 100%
In many cases, the benzoate anion is not merely a spectator ion. Its position and orientation in the transition state can be crucial for stereodifferentiation, either by participating in the hydrogen-bonding network or by exerting steric influence. unizar.escaltech.edu
Charge Transfer Complex Characterization via Theoretical Approaches
Quinine and its salts can form charge-transfer (CT) complexes with various electron acceptor molecules. mdpi.com These complexes exhibit new optical and electronic properties, which can be characterized both experimentally and theoretically. isroset.orgisroset.org Theoretical approaches, primarily DFT and Time-Dependent DFT (TD-DFT), are essential for understanding the nature of the interaction and predicting the electronic transitions responsible for the characteristic CT absorption bands. nih.govresearchgate.net
A theoretical study on the charge-transfer complexes of quinine with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) provides a template for how a this compound CT complex would be analyzed. mdpi.com The calculations would involve:
Geometry Optimization: The geometry of the donor (this compound) and acceptor are optimized, followed by the optimization of the entire CT complex to find the most stable arrangement.
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor are calculated. A small HOMO-LUMO energy gap is indicative of a stable CT complex. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides information about the amount of charge transferred from the donor to the acceptor upon complex formation.
TD-DFT Calculations: These calculations predict the electronic absorption spectrum, allowing for the assignment of the observed CT bands to specific electronic transitions (e.g., HOMO → LUMO). nih.govresearchgate.net
For a hypothetical CT complex involving this compound, the benzoate moiety could act as the donor, or the entire this compound ion pair could interact with an external acceptor. In a study of a quinine-tetraphenylborate ion-pair complex, TD-DFT calculations successfully identified a charge transfer between the quinine cation (host) and the tetraphenylborate (B1193919) anion (guest). nih.gov A similar methodology would be applied to characterize intramolecular or intermolecular charge transfers involving this compound.
Table 2: Theoretical Parameters for Characterizing Charge-Transfer Complexes
| Parameter | Definition | Significance |
| Complexation Energy (Ecomplex) | The energy difference between the complex and the sum of the energies of the isolated donor and acceptor molecules. | A negative value indicates a stable complex. nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap suggests higher reactivity and easier charge transfer. nih.gov |
| Amount of Charge Transferred (Δq) | The net charge that moves from the donor to the acceptor upon complexation, often calculated via NBO or other population analysis methods. | Quantifies the extent of the charge-transfer interaction. |
| Transition Dipole Moment (μ) | A measure of the probability of an electronic transition occurring upon absorption of light. | High values indicate strong interactions and intense absorption bands. mdpi.com |
These computational tools provide a powerful framework for understanding and predicting the complex chemical behavior of this compound, from its role in steering stereoselective reactions to its potential in forming novel materials with unique electronic properties.
Advanced Analytical Methodologies
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are paramount for the separation and quantification of quinine (B1679958) benzoate (B1203000) from complex matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinine and its salts. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. For quinine benzoate, the separation would resolve the quinine cation and the benzoate anion.
Methodology: A typical HPLC method for the analysis of quinine involves a C18 column as the stationary phase. The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ionic strength. The pH of the mobile phase is a critical parameter, as it affects the ionization state of both quinine and benzoic acid and thus their retention on the column. UV detection is commonly employed, with monitoring at wavelengths where both components exhibit significant absorbance, such as around 230 nm or 254 nm.
Research Findings: Studies on the HPLC analysis of quinine in various formulations have demonstrated the robustness and reliability of this technique. nih.gov Validation of these methods typically includes assessment of linearity, accuracy, precision, and specificity. For instance, a linear relationship between concentration and peak area is often observed over a wide concentration range, with correlation coefficients (r²) greater than 0.999. The limits of detection (LOD) and quantification (LOQ) for quinine are typically in the low nanogram per milliliter (ng/mL) range. While specific validation data for this compound is not extensively published, the established methods for quinine sulfate (B86663) can be adapted and validated for this purpose.
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 2% | Indicates the degree of scatter between a series of measurements. |
| LOD | ~1-10 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| LOQ | ~5-30 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and thermally stable compounds. Quinine itself has low volatility, and therefore, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Methodology: The analysis of quinine by GC-MS typically involves an extraction of the analyte from the sample matrix, followed by a derivatization step. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. The derivatized analyte is then injected into the GC, where it is separated on a capillary column, often with a nonpolar stationary phase. The mass spectrometer serves as a highly specific and sensitive detector, allowing for the identification of the compound based on its mass spectrum and quantification using selected ion monitoring (SIM).
Research Findings: A GC-MS method for the determination of quinine in plasma has been developed and validated. nih.govnih.gov This method demonstrated excellent linearity and a low limit of detection, in the range of micrograms per liter (µg/L). nih.gov The use of an internal standard is crucial for accurate quantification to compensate for variations in sample preparation and injection volume. While a specific GC method for this compound has not been detailed in the literature, the established protocols for quinine can be adapted, with the understanding that the benzoate component would likely not be detected under typical conditions for quinine analysis.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides separation of the derivatized analyte. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 150°C, ramp to 300°C | Controls the separation by temperature gradient. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Detector | Mass Spectrometer (in SIM mode) | Provides sensitive and specific detection and quantification. |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.
Methodology: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE). A voltage is applied across the capillary, causing ions to migrate at different velocities depending on their charge-to-size ratio. For the analysis of this compound, quinine, being a cation at acidic pH, would migrate towards the cathode. The benzoate anion would migrate towards the anode. The use of additives in the BGE, such as cyclodextrins or organic solvents, can be employed to enhance the separation selectivity, particularly for separating quinine from its diastereomer, quinidine. nih.gov
Research Findings: Several CE methods have been developed for the analysis of quinine in various samples. nih.govresearchgate.netnih.gov These methods have demonstrated high separation efficiency and sensitivity, with limits of detection in the nanogram per milliliter range. researchgate.netnih.gov The coupling of CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity. The versatility of CE allows for different separation mechanisms, such as Micellar Electrokinetic Chromatography (MEKC), where surfactants are added to the BGE to form micelles, enabling the separation of both charged and neutral molecules.
| Parameter | Typical Condition | Role in Separation |
|---|---|---|
| Capillary | Fused-silica (50-75 µm i.d.) | The separation channel. |
| Background Electrolyte | Phosphate or borate (B1201080) buffer | Conducts the current and maintains pH. |
| Applied Voltage | 15-30 kV | The driving force for separation. |
| Injection | Hydrodynamic or electrokinetic | Introduces the sample into the capillary. |
| Detection | UV or Diode Array Detector (DAD) | Monitors the separated analytes. |
Quinine has four chiral centers, making it a stereochemically complex molecule. The determination of enantiomeric purity is critical as different enantiomers can exhibit different pharmacological activities. Chiral chromatography is the primary technique used for this purpose.
Methodology: Chiral separation can be achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. CSPs are designed with a chiral environment that allows for differential interactions with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. chromatographyonline.com Alternatively, quinine itself can be used as a chiral selector in the mobile phase to separate the enantiomers of other acidic compounds. asianpubs.org
Research Findings: The enantiomeric purity of various pharmaceutical compounds is routinely determined using chiral HPLC. chromatographyonline.com These methods are validated to ensure they can accurately and precisely quantify the undesired enantiomer at low levels. For instance, a chiral HPLC method was developed for the determination of the enantiomeric purity of alogliptin (B1666894) benzoate, demonstrating the applicability of this technique to benzoate salts of chiral drugs. researchgate.net
| Parameter | Typical Condition | Function |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) | Provides stereoselective interactions for separation. |
| Mobile Phase | Hexane/Ethanol with a chiral selector | Elutes the enantiomers at different rates. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detection | UV at a suitable wavelength (e.g., 230 nm) | Detects the separated enantiomers. |
Comprehensive Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide valuable information about the chemical structure, concentration, and interactions of this compound.
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Both the quinine and benzoate components of this compound contain chromophores that absorb UV light.
Quantitative Analysis: The quantitative analysis of this compound by UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis of a mixture containing both quinine and benzoate, such as in tonic water, can be performed by measuring the absorbance at two different wavelengths and solving a set of simultaneous equations, provided the molar absorptivities of both components are known at these wavelengths. udel.edu
Research Findings: The UV spectrum of quinine in an acidic solution shows characteristic absorption maxima. researchgate.net Validation of UV-Vis spectrophotometric methods for the quantification of pharmaceuticals involves establishing linearity, accuracy, precision, and specificity. researchgate.net For quinine, these methods have been shown to be reliable for quality control purposes.
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| λmax (Quinine in acidic solution) | ~250 nm, ~347 nm | Wavelengths of maximum absorbance used for quantification. |
| Linearity (r²) | > 0.999 | Confirms a linear relationship between absorbance and concentration. |
| Accuracy (% Recovery) | 98 - 102% | Ensures the method provides true results. |
| Precision (% RSD) | < 2% | Demonstrates the reproducibility of the method. |
Interaction Studies: UV-Vis spectroscopy is also a valuable tool for studying the binding of small molecules like quinine to macromolecules such as proteins and DNA. nih.govnih.gov When this compound interacts with a macromolecule, changes in the electronic environment of its chromophores can lead to shifts in the absorption maxima (wavelength shifts) or changes in the molar absorptivity (intensity changes). These spectral changes can be used to determine binding constants and to gain insights into the nature of the interaction. For example, the interaction of quinine with human serum albumin (HSA) has been investigated using UV-Vis spectroscopy, revealing information about the binding affinity and the effect of binding on the protein's structure. nih.gov
| Interaction Studied | Observed Spectral Change | Information Gained |
|---|---|---|
| Quinine - Human Serum Albumin (HSA) | Changes in the absorption spectrum of quinine. | Confirmation of binding and potential conformational changes in the protein. |
| Quinine - DNA | Hypochromism and red-shift in the UV spectrum. | Indicates intercalation of the quinine molecule into the DNA structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.
Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups within the quinine and benzoate moieties. The IR spectrum of quinine reveals significant peaks corresponding to various bond vibrations. For instance, the region between 4000 cm⁻¹ and 1500 cm⁻¹ is particularly informative for identifying functional groups, while the 1500 cm⁻¹ to 400 cm⁻¹ range, known as the fingerprint region, is unique to the molecule. liberty.edu In the context of quinine, the presence of a methoxy (B1213986) group on the quinoline (B57606) ring and an allyl group on the quinuclidine (B89598) ring gives rise to specific absorption bands. researchgate.net The interaction with the benzoate counter-ion would likely introduce additional bands, particularly those associated with the carboxylate group and the aromatic ring of the benzoate.
Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. Studies on quinine have utilized Raman spectroscopy to investigate its interaction with other molecules, such as DNA, by monitoring shifts in the Raman bands. nih.gov A notable Raman band for quinine, originating from a symmetric stretching mode of the quinoline ring, is highly sensitive to the local chemical environment, including pH and solvent polarity. nih.gov For this compound, Raman analysis would be expected to reveal characteristic peaks for both the quinine and benzoate components. For example, the intense vibration of quinine around 1362-1371 cm⁻¹, attributed to a stretching motion within the quinoline ring, is sensitive to a hydrous environment. sigmaaldrich.com
Table 1: Key Vibrational Modes in Quinine
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| Quinoline Ring Symmetric Stretch | ~1370 - 1390 | Raman | nih.gov |
| Quinoline Ring Stretch (hydrous) | ~1362 | Raman | sigmaaldrich.com |
| Side Chain Bending (chiral center) | 831 | Raman | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in both solution and solid states. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Solution-State NMR: In solution, ¹H and ¹³C NMR spectra provide precise chemical shifts and coupling constants that aid in the assignment of each proton and carbon atom within the quinine and benzoate molecules. magritek.commagritek.com For quinine, the aromatic protons of the quinoline ring typically appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the quinuclidine ring are found upfield. magritek.com Similarly, the ¹³C NMR spectrum of quinine shows distinct signals for each of its 20 carbon atoms, although some may overlap. magritek.comasahilab.co.jp The presence of the benzoate ion will introduce additional signals in both ¹H and ¹³C spectra, corresponding to the protons and carbons of its aromatic ring and carboxyl group. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all the resonances in complex molecules like quinine. wisc.edu
Solid-State NMR: While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about the specific conformation and packing of this compound in the crystalline state. This is particularly useful for studying polymorphism and intermolecular interactions.
Table 2: Representative ¹³C NMR Chemical Shifts for Quinine
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C22 (Quinoline) | 157.3 | magritek.com |
| Aliphatic Carbons | ~27.6 | magritek.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can confirm its structure. The molecular weight of this compound is approximately 446.54 g/mol .
When subjected to ionization in a mass spectrometer, the this compound molecule will typically form a molecular ion. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For quinine, fragmentation of the protonated molecular ion (m/z 325) has been observed to produce product ions at m/z 307, 279, 253, 198, 186, 172, and 160. mdpi.comresearchgate.net The signals at m/z 186 and 160 are associated with the fragmentation of the quinoline ring. mdpi.com In the analysis of this compound, one would expect to observe fragments corresponding to both the quinine cation and the benzoate anion, as well as further fragmentation of the quinine structure. The fragmentation of ethyl benzoate, for example, shows a characteristic loss of the ethoxy radical to form a stable phenylacylium ion. pharmacy180.com
Table 3: Common Mass Fragments of Protonated Quinine
| m/z | Putative Fragment | Reference |
|---|---|---|
| 325 | [Quinine+H]⁺ (Molecular Ion) | mdpi.com |
| 307 | Product Ion | mdpi.com |
| 186 | Quinoline Ring Fragment | mdpi.com |
| 160 | Quinoline Ring Fragment | mdpi.com |
Fluorescence Spectroscopy for Luminescence Properties and Interaction Dynamics
Quinine is a well-known fluorescent compound, and its luminescence properties can be exploited for its analysis and to study its interactions. nih.gov In dilute acidic solutions, quinine exhibits strong fluorescence with excitation wavelengths at approximately 250 nm and 350 nm, and an emission maximum around 450 nm. colby.edubloomu.edu
The fluorescence of quinine is sensitive to its environment, including pH and the presence of quenchers. nih.govbloomu.edu For instance, the fluorescence intensity of quinine can be affected by pH changes, with deprotonation potentially leading to a decrease in intensity. nih.gov The interaction of quinine with other molecules, such as phospholipids, has been studied using fluorescence spectroscopy by observing shifts in the emission maximum and changes in fluorescence intensity. nih.gov In the case of this compound, fluorescence spectroscopy can be used to quantify the quinine component and to investigate how the presence of the benzoate ion might influence its photophysical properties.
Table 4: Fluorescence Properties of Quinine in Acidic Solution
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum 1 | ~250 | nih.govcolby.edu |
| Excitation Maximum 2 | ~350 | nih.govcolby.edu |
| Emission Maximum | ~450 | nih.govcolby.edu |
Electrochemical and Titrimetric Analyses
Electrochemical and titrimetric methods provide quantitative information about this compound, particularly its concentration in a sample.
Potentiometric Titration
Potentiometric titration can be employed to determine the endpoint of a titration involving this compound. This method involves measuring the change in potential of a suitable electrode as a titrant is added. For the analysis of weak bases like quinine, potentiometric titration offers a precise way to determine the equivalence point. The endpoint is typically identified by the point of maximum inflection in the titration curve. slideshare.net This technique is particularly useful in non-aqueous media where visual indicators may not be effective.
Development of Hyphenated Techniques and Automated Analytical Systems
The analytical landscape for the quantification and characterization of pharmaceutical compounds, including this compound, has been significantly advanced by the advent of hyphenated techniques and automated systems. These methodologies offer enhanced selectivity, sensitivity, and throughput compared to traditional analytical approaches. The integration of separation techniques with powerful detection methods, alongside the automation of sample processing, has become indispensable in modern pharmaceutical analysis.
Hyphenated techniques, which couple a separation method (like chromatography or electrophoresis) with a spectroscopic detection method (such as mass spectrometry), provide a multidimensional analytical capability. saspublishers.comnih.gov This synergy allows for the simultaneous separation of complex mixtures and the unambiguous identification and quantification of individual components. saspublishers.com For a compound like this compound, these techniques are crucial for distinguishing it from related alkaloids and degradation products.
Automation in analytical chemistry addresses the need for high-throughput analysis, improved reproducibility, and reduced analyst intervention. Automated systems can encompass the entire analytical workflow, from sample preparation to data acquisition and processing, leading to more efficient and reliable results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. rsisinternational.org This technique combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of mass spectrometry. researchgate.net
Research has demonstrated the development of rapid and specific LC-MS/MS methods for the simultaneous determination of quinine in various matrices. researchgate.net These methods are characterized by their short analysis times and high sensitivity, making them suitable for high-throughput screening. In a typical LC-MS/MS setup for the analysis of the quinine moiety, a reversed-phase C18 column is often employed for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.net The MRM transitions are highly specific to the target analyte, ensuring accurate quantification even in complex sample matrices.
The table below summarizes typical parameters for an LC-MS/MS method applicable to the analysis of the quinine component of this compound.
Table 1: Illustrative LC-MS/MS Method Parameters for Quinine Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 (e.g., Sun Fire Waters, 50 mm × 3.0 mm I.D.) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (75:25, v/v) |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 325.0 > 307.0 |
| Performance | |
| Linearity Range | 10–1500 ng/mL |
This data is based on a method developed for quinine and is representative for the analysis of this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for volatile and semi-volatile compounds. rsisinternational.org While this compound itself is not highly volatile, derivatization can be employed to enhance its volatility for GC-MS analysis. This technique offers excellent chromatographic resolution and provides detailed structural information from the mass spectra.
For the analysis of quinine, GC-MS methods have been developed that involve an initial extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection. The use of selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis.
Automated Analytical Systems
Automation has been successfully integrated into the analytical workflow for quinine and related compounds, significantly improving efficiency and reproducibility. A prime example is the use of automated solid-phase extraction (SPE) coupled with GC-MS. This system automates the sample clean-up and concentration steps prior to analysis, reducing manual labor and the potential for error.
Flow injection analysis (FIA) represents another form of automation that can be applied to the analysis of this compound. FIA is an automated method where a sample is injected into a continuously flowing carrier stream that mixes with reagents before reaching a detector. This technique is known for its high sample throughput and excellent precision.
The table below presents validation data from an automated SPE-GC/MS method developed for quinine, which is indicative of the performance that can be expected for this compound analysis.
Table 2: Performance Characteristics of an Automated SPE-GC/MS Method for Quinine
| Validation Parameter | Result |
|---|---|
| Linearity | Up to 10,000 µg/L |
| Limit of Detection (LOD) | 12.2 µg/L |
| Limit of Quantification (LOQ) | 40.6 µg/L |
| Intra-assay Precision (CV) | 1.9-4.3% |
| Inter-assay Precision (CV) | 2.2-11.3% |
| Accuracy (Intra-assay) | 83.2-103.7% |
| Accuracy (Inter-assay) | 86.8-103.7% |
| Recovery | 89.8-97.2% |
This data is derived from a method for quinine in plasma and demonstrates the robustness of automated systems.
Chemical Applications and Non Biological Interactions
Role in Organic Catalysis
Quinine (B1679958) and its derivatives have become a cornerstone in the field of asymmetric organocatalysis, prized for their rigid chiral scaffold which can effectively induce stereoselectivity in a multitude of chemical reactions. dovepress.com These natural alkaloids are abundant, commercially available, and can be readily modified, making them powerful tools for synthetic chemists. dovepress.com
Quinine-derived organocatalysts are instrumental in a variety of asymmetric transformations. au.dk They operate through mechanisms such as covalent bonding, where chiral secondary amines form enamine intermediates with carbonyl substrates, or non-covalent interactions like hydrogen bonding. mdpi.com For instance, quinine itself can catalyze the asymmetric ring-opening of meso-anhydrides with alcohols under solvent-free ball-milling conditions, producing optically active dicarboxylic acid monoesters with moderate enantioselectivity (up to 64% ee). nih.gov
Derivatives where the C9 hydroxyl group is modified into a primary amine or a thiourea (B124793) group have shown exceptional efficacy. dovepress.com A quinine-derived primary amine, with 4-methoxybenzoic acid as an additive, has been used to catalyze the cross-aldol reaction of enolizable aldehydes and α-ketophosphonates, yielding tertiary β-formyl-α-hydroxyphosphonates with high enantioselectivity. dovepress.com Similarly, quinine-derived thiourea catalysts are highly efficient in enantioselective Mannich-type additions of 1,3-diketones to N-Boc isatin (B1672199) imines and in the aza-Henry reaction of nitroalkanes with N-acyl hydrazones. dovepress.comrsc.org The dual functionality of these catalysts, where the thiourea moiety activates an electrophile (like an imine) via hydrogen bonding and the quinuclidine's tertiary amine activates the nucleophile, provides a synergistic effect that controls the stereochemical outcome. dovepress.comcsic.es
Table 1: Examples of Asymmetric Transformations using Quinine-Derived Organocatalysts This table is interactive. Click on the headers to sort.
| Catalyst Type | Reaction | Reactants | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Quinine | Asymmetric Ring Opening | meso-Anhydrides, Alcohols | Dicarboxylic acid monoesters | 13–64% nih.gov |
| Quinine-derived primary amine | Cross-Aldol Reaction | Acetaldehyde, α-Ketophosphonates | β-formyl-α-hydroxyphosphonates | High dovepress.com |
| Quinine-derived thiourea | Mannich-type Addition | 1,3-Diketones, N-Boc isatin imines | 3-substituted 3-aminooxindoles | 75–98% dovepress.com |
| Quinine-derived thiourea | Michael Addition | Malonates, 3-nitro-2H-chromenes | Functionalized chromane (B1220400) adducts | High dovepress.com |
The cinchona alkaloid framework, including quinine, serves as a privileged structure for developing chiral ligands for transition-metal-catalyzed reactions. researchgate.netacs.org While the strongly basic amine of the neutral quinine scaffold can be incompatible with some metals, strategies have been devised to incorporate it effectively. acs.org One approach involves pairing an anionic ligand with a chiral cation derived from quinine. acs.org This ion-paired strategy has been successfully applied to the iridium-catalyzed C–H borylation of arenes, where a sulfonated bipyridine ligand is paired with a quinine-derived cation to achieve high enantioselectivity. acs.org A similar strategy was used for Rh-catalyzed C–H amination and aziridination. acs.org
In another strategy, an achiral cationic ammonium-phosphine hybrid ligand is paired with a chiral binaphtholate anion, which then forms a complex with palladium for highly enantioselective allylic alkylation of α-nitrocarboxylates. researchgate.net This demonstrates the modularity of using ion-pairing to create effective chiral environments around a metal center. researchgate.net
Formation and Characterization of Charge Transfer Complexes with Diverse Acceptors
Quinine is capable of acting as an electron donor to form colored charge-transfer (CT) complexes with various π-acceptor molecules. mdpi.comresearchgate.net These interactions are characterized by the appearance of new, broad absorption bands in the visible region of the electromagnetic spectrum. mdpi.com Studies have detailed the formation of stable CT complexes between quinine and acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), chloranilic acid, and iodine. mdpi.comresearchgate.net
Spectroscopic analysis confirms the formation of these complexes. For example, the CT complex between quinine and DDQ (Q-DDQ) shows a maximum absorbance at 480 nm, while the quinine-TCNQ (Q-TCNQ) complex absorbs at 843 nm. mdpi.com Using Job's method of continuous variation and the Benesi-Hildebrand equation, the stoichiometry of these complexes has been determined to be 1:1 for Q-DDQ and Q-TCNQ. mdpi.comresearchgate.net The stability of these complexes can be evaluated through various spectroscopic parameters. The stability of the complex in the ground state was found to be greater for Q-TCNQ than for Q-DDQ. mdpi.com The interaction is typically an n → π* or π–π* charge transfer. mdpi.comresearchgate.net Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy further corroborate complex formation, showing shifts in vibrational frequencies and proton/carbon signals upon complexation. mdpi.com For instance, in the Q-TCNQ complex, the O-H stretching band of quinine shifts from 3285 cm⁻¹ to 3247 cm⁻¹, indicating the involvement of this group in the interaction. mdpi.com
Table 2: Properties of Quinine Charge-Transfer (CT) Complexes This table is interactive. Click on the headers to sort.
| Acceptor | Donor:Acceptor Stoichiometry | λmax of CT Band (nm) | Type of Interaction | Reference |
|---|---|---|---|---|
| DDQ | 1:1 | 480 | π–π* | mdpi.com |
| TCNQ | 1:1 | 843 | π–π* | mdpi.com |
| Iodine (I₂) | 1:2 | - | n → π* | researchgate.net |
| Chloranilic acid | 1:1 | - | n → π* | researchgate.net |
| Tetrafluoro-1,4-benzoquinone | 1:1 | - | n → π* | researchgate.net |
Molecular Interactions with Model Chemical Systems
Quinine hydrochloride exhibits direct molecular interactions with long-chain fatty acids. acs.orgnih.gov This interaction has been investigated using isothermal titration calorimetry (ITC) and NMR spectroscopy. acs.org Studies show that quinine interacts strongly with fatty acids containing 12 or more carbon atoms, such as oleic acid and lauric acid. acs.orgnih.gov The interaction is driven by a combination of hydrogen bonding and hydrophobic interactions. acs.org
¹H NMR spectra reveal that hydrogen bonds form between the nitrogen atoms of the quinine molecule and the carboxyl groups of the fatty acids. acs.org When mixed in water, quinine hydrochloride and sodium laurate form an equimolar, insoluble, crystalline complex. acs.org This formation of insoluble binary complexes is a proposed mechanism for the bitterness-masking effect that fatty acids have on quinine. acs.orgnih.gov However, it is noted that at very low (micromolar) concentrations of fatty acids, direct molecular interaction is considered an unlikely mechanism for taste modulation, suggesting other potential pathways in biological contexts. jneurosci.org
Aptamers are single-stranded nucleic acids that can bind to specific targets with high affinity. google.com In a non-biological context, the cocaine-binding aptamer has been found to bind to cinchona alkaloids, including quinine, with a significantly higher affinity than it does for cocaine itself. nih.govutupub.fi This has made quinine a useful model target for studying aptamer binding and for developing aptamer-based assays. utupub.fi
Studies using split aptamer proximity ligation (StAPL) have demonstrated that quinine can effectively template the ligation of two aptamer fragments. nih.gov The binding is dose-dependent, with ligation observed over a concentration range of 100 nM to 1 mM for quinine. nih.gov This high affinity allows for the detection of quinine even in complex media. nih.gov Further research involves the post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification of the quinine-binding aptamer to enhance its binding properties. researchgate.net By introducing specific chemical modifications, such as N-methoxy-1,3-oxazinane (MOANA) nucleoside analogues, researchers aim to improve the affinity and specificity of the aptamer for its target. researchgate.net The binding affinity of these modified aptamers for quinine is quantified using techniques like isothermal titration calorimetry (ITC). researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,3-Diketones |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| 4-methoxybenzoic acid |
| 7,7,8,8-tetracyanoquinodimethane (TCNQ) |
| Acetyl bromide |
| Benzoic acid |
| Benzyl bis(2-formylethyl)carbamate |
| Carbon dioxide |
| Chloranilic acid |
| Cocaine |
| Denatonium benzoate (B1203000) |
| Dihydroquinidine |
| Diphenylphosphite |
| Ethanol |
| Indole |
| Iodine |
| Lauric Acid |
| Leucinol |
| Malonates |
| Methyl 4-formylbenzoate |
| Methyl cyanoacetate |
| N-Boc isatin imines |
| N-methylisatin |
| Nitroalkanes |
| Nitrobenzene |
| Oleic Acid |
| Proline |
| Promethazine |
| Propranolol |
| Quinine |
| Quinine benzoate |
| Quinidine |
| Sodium laurate |
| Sodium oleate |
| Strychnine |
| Tetrafluoro-1,4-benzoquinone |
| Toluene |
| Triethyl phosphite |
| Trimethylorthoacetate |
| Vitamin B12 |
Investigations of Environmental Chemical Behavior and Degradation Pathways in Abiotic Systems
The environmental fate of this compound is determined by abiotic processes that transform its structure in non-biological systems. In aqueous environments, this compound dissociates into the quinine cation and the benzoate anion. The subsequent environmental behavior and degradation are then specific to each of these ions. The primary abiotic degradation pathways of interest include hydrolysis of the ester linkage and photodegradation of the light-sensitive quinine moiety.
Hydrolysis
Hydrolysis is a key abiotic process that can lead to the cleavage of the ester bond in this compound, yielding quinine and benzoic acid. The rate of this reaction is significantly influenced by the pH of the surrounding medium.
Studies on related benzoate esters, such as methyl benzoate, provide insight into the likely hydrolytic behavior of this compound. The hydrolysis of these esters is subject to both acid- and base-catalyzed mechanisms. In environmental conditions, with a pH range typically between 5 and 9, the base-catalyzed pathway is generally dominant. Research on various substituted methyl benzoates in aqueous solutions has shown that the hydrolysis mechanism involves the addition of a hydroxide (B78521) ion to the ester's carbonyl group. oieau.fr
Table 1: Estimated Hydrolysis Half-lives of Substituted Methyl Benzoates at pH 8 and 10°C
| Compound | Substituent on Benzene (B151609) Ring | Estimated Half-life (t½) in years |
|---|---|---|
| Methyl 4-nitrobenzoate | 4-Nitro (electron-withdrawing) | 0.1 |
| Methyl benzoate | None | 1.8 |
| Methyl 4-methoxybenzoate | 4-Methoxy (electron-donating) | 4.8 |
Photodegradation
Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the transformation of quinine. The quinine molecule contains a quinoline (B57606) chromophore, which readily absorbs ultraviolet (UV) radiation, particularly in the UVA range (around 350 nm), making it susceptible to degradation upon exposure to sunlight. wikipedia.org
Research has confirmed the photosensitivity of quinine. One study on the photodegradation of quinine in an aqueous solution exposed to UV-A radiation (352 nm) for 8 hours reported a degradation of 27.11% for a standard quinine solution. rsc.org This indicates that direct photolysis is an important fate process for quinine in surface waters exposed to sunlight. The persistence of quinine sulfate (B86663) in the environment is not well-documented, but it is known to potentially decompose when exposed to light. nih.gov One of the identified photodegradation products of quinine is deoxyquinine, which is formed upon exposure to sunlight. bund.de
Table 2: Photodegradation of Quinine under Laboratory Conditions
| Compound | Light Source | Exposure Time | Degradation (%) | Identified Products |
|---|---|---|---|---|
| Quinine (standard solution) | UV-A (352 nm) | 8 hours | 27.11% | Not specified in the study rsc.org |
| Quinine | Sunlight | Not specified | Not specified | Deoxyquinine bund.de |
Other Abiotic Interactions
The fate of this compound in the environment is also influenced by its interaction with soil and sediment. The quinoline part of the molecule can sorb to subsurface materials, which would affect its mobility and availability for degradation. acs.org Studies on the biodegradation of quinine sulfate have indicated that it is not readily biodegradable, with degradation rates as low as 1.8% over 14 days in one study. nih.gov This persistence against microbial attack underscores the relative importance of abiotic degradation pathways like photolysis.
The atmospheric fate of the quinoline structure, a component of quinine, has been estimated through modeling. The calculated atmospheric half-life for the vapor-phase reaction of quinoline with photochemically-produced hydroxyl radicals is approximately 1.4 days, suggesting that any portion of the molecule that volatilizes would be degraded relatively quickly in the atmosphere. nih.gov
Q & A
Q. How should researchers report conflicting solubility data for this compound across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
